

Comprehensive Spectroscopic Characterization of 2-(2-Bromophenyl)thiophene

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Compound of Interest

Compound Name: 2-(2-Bromophenyl)thiophene

CAS No.: 106851-53-0

Cat. No.: B017995

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Executive Summary & Application Context

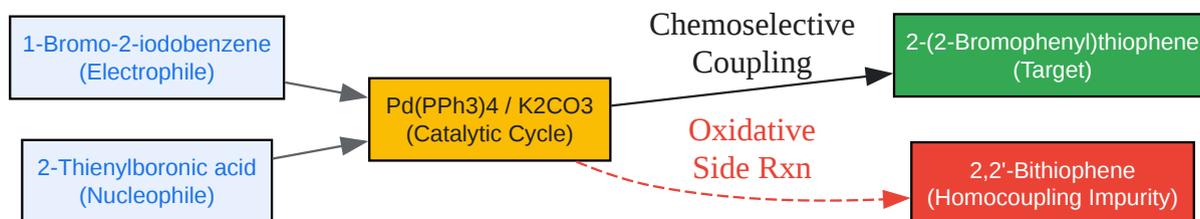
2-(2-Bromophenyl)thiophene (CAS: 106851-53-0) is a critical biaryl building block utilized extensively in the synthesis of fused-ring organic semiconductors (e.g., benzothienobenzothiophene, BTBT) and pharmaceutical intermediates. Its structural asymmetry—combining an electron-rich thiophene ring with an electron-deficient, sterically hindered brominated benzene ring—makes accurate spectroscopic validation essential for downstream yield optimization.

This guide provides a definitive reference for the spectroscopic identification of **2-(2-Bromophenyl)thiophene**, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretations below are designed to serve as a self-validating system for researchers confirming compound purity and identity.

Synthesis Context & Impurity Profile

To interpret the spectra accurately, one must understand the synthesis origin. The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This context is vital because common impurities (homocoupled byproducts) have distinct spectral signatures that must be distinguished from the target signal.

Synthesis Pathway (Graphviz Visualization)



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Figure 1: Chemoselective synthesis pathway via Suzuki coupling. Note that 1-bromo-2-iodobenzene is used to selectively couple at the iodine position, leaving the bromine intact for further functionalization.

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the halogenated structure. The presence of a single bromine atom imparts a distinctive isotopic signature that acts as a "fingerprint" for this molecule.

- Ionization Mode: Electron Impact (EI, 70 eV) or GC-MS.
- Molecular Ion (M⁺): The natural abundance of Br (50.7%) and Br (49.3%) results in a 1:1 doublet ratio for the molecular ion.

Ion Fragment	m/z (approx)	Relative Intensity	Structural Assignment
M+	238	100%	Molecular Ion (Br isotope)
M+2	240	~98%	Molecular Ion (Br isotope) - Diagnostic 1:1 Ratio
[M - Br]+	159	High	Loss of Bromine radical; formation of phenylthiophene cation.
[M - Br - H]+	158	Medium	Cyclization to benzothiophene-like fragments.
[C4H3S]+	83	Low	Thiophene ring fragment.

Validation Check: If your mass spectrum shows an M+ peak at 238 but lacks the equal-intensity peak at 240, your compound has undergone dehalogenation (likely to 2-phenylthiophene, m/z 160).

Infrared Spectroscopy (FT-IR)

IR data confirms the functional groups and the substitution pattern of the aromatic rings.

- Instrument: FT-IR (ATR or KBr pellet).
- Key Diagnostic Bands:

Frequency (cm)	Vibration Mode	Assignment
3050 - 3100	(C-H)	Aromatic C-H stretching (Benzene & Thiophene).
1580, 1470	(C=C)	Aromatic ring skeleton vibrations.
1025 - 1035	(C-Br)	Aryl-Bromine stretch (often coupled with ring vibrations).
690 - 750	(C-H)	Out-of-plane bending (Thiophene & 1,2-disubstituted Benzene).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assessing isomeric purity. The ortho substitution creates a distinct shielding pattern compared to the para isomer.

H NMR Data (400 MHz, CDCl

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The spectrum is characterized by two distinct aromatic systems. The proton ortho to the bromine atom is significantly deshielded.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.68	dd (or d)	1H	H-3' (Benzene)	Deshielded by the adjacent electronegative Bromine atom.
7.48	dd	1H	H-6' (Benzene)	Deshielded by the adjacent Thiophene ring current.
7.41	dd	1H	H-5 (Thiophene)	Typical position for the -proton of thiophene.
7.36	td	1H	H-5' (Benzene)	Aromatic multiplet.
7.18 - 7.25	m	2H	H-4' (Benzene), H-3 (Thiophene)	Overlapping aromatic signals.
7.10	dd	1H	H-4 (Thiophene)	The -proton of thiophene is typically the most shielded.

Note: Coupling constants (

) are typically

Hz,

Hz, and

Hz,

Hz.

C NMR Data (100 MHz, CDCl₃)

)
The molecule has 10 unique carbon environments. The quaternary carbons are the most critical for confirming the substitution pattern.

Shift (, ppm)	Type	Assignment
141.5	C (quat)	C-2 (Thiophene) - Ipso to Benzene.
135.8	C (quat)	C-1' (Benzene) - Ipso to Thiophene.
133.2	CH	C-3' (Benzene) - Ortho to Br.
131.5	CH	C-6' (Benzene) - Ortho to Thiophene.
129.2	CH	C-4' (Benzene).
127.6	CH	C-5 (Thiophene).[1]
127.4	CH	C-5' (Benzene).
126.8	CH	C-3 (Thiophene).
125.9	CH	C-4 (Thiophene).
122.5	C (quat)	C-2' (Benzene) - C-Br (Distinctive upfield quaternary signal).

Experimental Protocol: Purification for Spectral Quality

To obtain the clean spectra described above, the following purification workflow is recommended after synthesis.

- Workup: Quench the Suzuki reaction with water and extract with Dichloromethane (DCM). Wash the organic layer with brine and dry over anhydrous MgSO₄.
- Filtration: Pass the crude solution through a short pad of silica gel to remove Palladium catalyst residues (which can broaden NMR signals).
- Purification: Perform Column Chromatography using Hexanes (or Hexanes/DCM 9:1).
 - Note: **2-(2-Bromophenyl)thiophene** elutes after the homocoupled 2,2'-bithiophene impurity (if present) but before unreacted boronic acid.
- Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove solvent traces (CDCl₃ peak at 7.26 ppm can obscure the thiophene H-3 doublet).

References

- PubChem Compound Summary. (2025). **2-(2-Bromophenyl)thiophene** (CID 2795560). National Center for Biotechnology Information. [[Link](#)]
- Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Protocols. [[Link](#)]

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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